(S)-3-Phenylisoxazolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-phenyl-1,2-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQTXQFIXPDKF-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CON[C@@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for S 3 Phenylisoxazolidine and Its Derivatives
Asymmetric 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition (1,3-DC) is a highly efficient method for constructing five-membered heterocyclic rings, such as isoxazolidines. qu.edu.saqu.edu.sa This reaction involves the concerted, pericyclic addition of a 1,3-dipole (a molecule with delocalized charge over three atoms) to a dipolarophile (typically an alkene or alkyne). researchgate.netwikipedia.org The development of asymmetric variants of this reaction has provided a powerful tool for the synthesis of chiral molecules with multiple stereogenic centers. qu.edu.saresearchgate.net
The reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is one of the most prominent and extensively studied methods for synthesizing the isoxazolidine (B1194047) ring system. qu.edu.sarsc.org This [3+2] cycloaddition reaction is valued for its ability to create two new stereogenic centers and a C-C and a C-O bond in a single, often highly stereospecific, step. qu.edu.sawikipedia.org The resulting N-O bond in the isoxazolidine product is also synthetically versatile, as it can be readily cleaved to yield 1,3-aminoalcohols. wikipedia.orgrsc.org
The general mechanism involves the interaction of the frontier molecular orbitals (FMOs) of the nitrone and the alkene. wikipedia.org The reaction proceeds through a concerted transition state, where the stereochemistry of the alkene is transferred to the newly formed isoxazolidine ring. wikipedia.org This stereospecificity is a key feature that allows for the synthesis of complex, stereodefined molecules. nih.gov
Achieving high enantioselectivity in nitrone-alkene cycloadditions is critical for producing single-enantiomer products like (S)-3-Phenylisoxazolidine. This is typically accomplished by using a chiral catalyst that creates a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. acs.org The development of such catalytic systems has been a major focus of research in asymmetric synthesis. researchgate.netresearchgate.net
Nitrone-Alkene Cycloadditions for Isoxazolidine Ring Construction
Enantioselective Catalysis in Nitrone Cycloadditions
Chiral Catalyst Development and Optimization
A variety of chiral metal complexes and organocatalysts have been developed to induce enantioselectivity in nitrone cycloadditions. Chiral Lewis acids, particularly those based on copper(II), have proven to be highly effective. acs.orgmdpi.com For instance, a chiral copper(II) complex derived from 3-(2-naphthyl)-L-alanine amide was shown to successfully catalyze the 1,3-dipolar cycloaddition of nitrones with acryloylpyrazole derivatives, yielding the corresponding isoxazolidines in high yields and with excellent enantioselectivity. acs.org
Optimization of reaction conditions is crucial for maximizing enantiomeric excess (ee). Factors such as the choice of metal salt, solvent, temperature, and the presence of additives can significantly impact the stereochemical outcome. In one study, a chiral primary amine catalyst was used in the presence of perchloric acid in dichloromethane (B109758) at room temperature to furnish fused bicyclic isoxazolidine derivatives with good to excellent enantioselectivities. researchgate.net Chiral phosphoric acids have also emerged as powerful catalysts for asymmetric 1,3-dipolar cycloadditions of certain nitrone types. researchgate.net
Ligand Effects on Stereocontrol
The chiral ligand bound to the metal center is the primary source of stereochemical control in metal-catalyzed reactions. The ligand's structure dictates the three-dimensional arrangement of the catalytic complex, which in turn influences how the nitrone and alkene approach each other in the transition state. mdpi.comnih.gov
A wide array of chiral ligands have been explored, including bisoxazolines (BOX), phosphines (e.g., FOXAP), and N-heterocyclic carbenes. mdpi.com For example, tunable axially chiral imidazole-based P,N-ligands have been successfully employed in Cu-catalyzed enantioselective alkyne additions to nitrones, a related transformation that highlights the importance of ligand design in controlling selectivity. nih.gov The steric and electronic properties of the ligand are fine-tuned to create a highly ordered transition state that minimizes steric clashes for one pathway while favoring it for the other, leading to high levels of enantiomeric induction. mdpi.com The development of new chiral ligands and catalysts continues to advance the field, enabling the synthesis of increasingly complex enantioenriched molecules. nih.gov
The following table summarizes representative examples of chiral catalysts and ligands used in enantioselective nitrone cycloadditions to produce isoxazolidine derivatives.
| Catalyst/Ligand System | Nitrone Substrate | Alkene Substrate | Yield (%) | dr | ee (%) |
| Cu(II)/3-(2-naphthyl)-L-alanine amide acs.org | N-benzyl-C-phenylnitrone | Acryloylpyrazole | 95 | - | 96 |
| Cu(OTf)₂/Indane-bisoxazoline mdpi.com | N-aryl nitrones | Alkyne-tethered cyclohexadienones | 65-95 | >20:1 | 82-99 |
| Chiral Primary Amine/HClO₄ researchgate.net | Various nitrones | Enones | - | >20:1 | up to 99 |
| Chiral Phosphoric Acid researchgate.net | 3,4-dihydro-β-carboline-2-oxide | Alkenes | - | - | - |
Beyond enantioselectivity, controlling the regioselectivity (the orientation of the dipole addition) and diastereoselectivity (the relative stereochemistry of the newly formed chiral centers) is paramount in isoxazolidine synthesis. qu.edu.sarsc.org The substitution patterns on both the nitrone and the alkene play a crucial role in determining the outcome of the cycloaddition. wikipedia.org
Regioselectivity is largely governed by Frontier Molecular Orbital (FMO) theory. wikipedia.org The reaction's orientation is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For typical reactions involving electron-rich or simple alkyl/aryl alkenes, the dominant interaction is between the HOMO of the alkene and the LUMO of the nitrone. This generally leads to the formation of 5-substituted isoxazolidines. wikipedia.org Conversely, when electron-deficient alkenes are used, the HOMO(nitrone)-LUMO(alkene) interaction prevails, favoring the formation of 4-substituted products. wikipedia.org In many cases, particularly with C-phenyl-N-methylnitrone, the cycloaddition proceeds with complete regioselectivity. rsc.org
Regioselectivity and Diastereoselectivity in Isoxazolidine Formation
Control of cis/trans Isomerism
When new stereocenters are formed at positions 3, 4, and 5 of the isoxazolidine ring, the control of their relative configuration (diastereoselectivity) becomes critical. This often manifests as the formation of cis or trans isomers with respect to the substituents on the ring. The diastereoselectivity is influenced by steric and electronic interactions in the transition state, which can favor either an endo or exo approach of the alkene to the nitrone. qu.edu.sa
The use of chiral auxiliaries on either the nitrone or the alkene is a classic strategy to direct diastereoselectivity. qu.edu.sa For example, a chiral acyclic nitrone derived from D-glyceraldehyde was used to synthesize enantiopure isoxazolidines, where the diastereofacial selectivity was controlled by the electronic nature of the dipolarophile. qu.edu.sa Similarly, intramolecular nitrone cycloadditions often exhibit high levels of diastereocontrol, where the tether connecting the two reactive groups forces a specific geometry in the transition state, leading to a single diastereomer. nih.govnih.gov For instance, an intramolecular cycloaddition to form a 5,5-disubstituted isoxazolidine proceeded in good yield as a single diastereomer. nih.gov In another case, the reaction of an aldehyde with an N-Cbz-protected hydroxylamine (B1172632) yielded a 5-hydroxyisoxazolidine almost exclusively as the trans isomer (dr > 9:1). nih.gov The choice of protecting groups on reactants derived from chiral precursors, such as L-serine, can also be used to direct the formation of either syn or anti adducts. nih.gov
The following table illustrates the impact of reaction conditions and substrate structure on the diastereoselectivity of isoxazolidine formation.
| Nitrone | Alkene/Dipolarophile | Conditions | Major Isomer | Diastereomeric Ratio (dr) |
| N-Cbz-hydroxylamine + (E)-4-methoxycinnamaldehyde nih.gov | (forms nitrone in situ) | DL-proline, CHCl₃ | trans | > 9:1 |
| L-serine derived nitrone nih.gov | Vinyl acetate | - | anti | - |
| Benzimidazole-tethered nitrone nih.gov | Tethered alkene | Microwave | Single diastereomer | - |
| Chiral phosphonate-derived nitrone nih.gov | Intramolecular alkene | - | Single diastereomer | - |
Factors Influencing Product Ratios
In the stereoselective synthesis of isoxazolidines, the ratio of diastereomeric or enantiomeric products is governed by a combination of steric and electronic factors, as well as the specific reaction conditions employed. Both in traditional 1,3-dipolar cycloadditions and in modern metal-catalyzed methodologies, subtle changes can significantly impact the stereochemical outcome.
Key factors that influence the product ratios include:
Substrate Structure: The nature of the substituents on both the dipolarophile (alkene) and the nitrone (in the case of cycloadditions) or on the unsaturated hydroxylamine (in cyclization strategies) plays a crucial role. Bulky substituents can direct the approach of reagents to the less sterically hindered face of the molecule, thereby controlling diastereoselectivity. Electronic effects, such as the presence of electron-withdrawing or electron-donating groups, can influence the energies of the transition states, favoring the formation of one stereoisomer over another.
Catalyst and Ligand: In metal-catalyzed reactions, the choice of the metal center and the coordinating ligands is paramount in determining stereoselectivity. Chiral ligands can create a chiral environment around the metal, leading to enantioselective transformations. The steric and electronic properties of the ligand can also influence the geometry of the transition state, thus affecting diastereoselectivity.
Protecting Groups: The protecting group on the nitrogen atom of the hydroxylamine precursor can have a significant impact on the stereochemical course of the reaction. For instance, in palladium-catalyzed carboetherification, the use of a bulky tert-butoxycarbonyl (Boc) group has been shown to dramatically improve diastereoselectivity compared to a benzyl (B1604629) group, likely by influencing the conformational preferences of the substrate in the transition state.
Reaction Temperature: Temperature can affect the equilibrium between different transition states. Lowering the reaction temperature often enhances stereoselectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product. Conversely, higher temperatures can sometimes lead to a loss of selectivity.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the stereochemical outcome of the reaction.
These factors are often interconnected, and the optimization of a stereoselective synthesis requires careful consideration of each of these variables to achieve the desired product ratio.
Metal-Catalyzed Cyclization Strategies
Metal-catalyzed reactions have emerged as powerful tools for the stereoselective synthesis of isoxazolidines, offering alternatives to traditional 1,3-dipolar cycloaddition reactions. These methods often provide access to different stereoisomers and allow for the construction of highly substituted isoxazolidine rings with good to excellent stereocontrol.
Palladium-catalyzed carboetherification of N-butenyl hydroxylamine derivatives with aryl or alkenyl bromides represents a versatile strategy for the synthesis of substituted isoxazolidines. rsc.orgnih.gov This transformation allows for the concurrent formation of an O1-C5 bond and a C5-aryl bond in a single step. rsc.org The diastereoselectivity of this reaction is notably influenced by the nature of the protecting group on the hydroxylamine nitrogen. For instance, reactions employing N-Boc-protected hydroxylamines have been shown to proceed with significantly higher diastereoselectivity for the formation of cis-3,5-disubstituted isoxazolidines compared to their N-benzyl counterparts. doi.org
The proposed mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by reaction with the hydroxylamine to form a palladium(aryl)alkoxide intermediate. Intramolecular syn-oxypalladation of the alkene generates a cyclic organopalladium species, which then undergoes reductive elimination to yield the isoxazolidine product and regenerate the Pd(0) catalyst. rsc.org The stereochemical outcome is dictated by the organized cyclic transition state, where nonbonding interactions are minimized. rsc.org
| Entry | Hydroxylamine Precursor | Aryl Bromide | Catalyst/Ligand | Product(s) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | N-Boc-O-(but-3-enyl)hydroxylamine | 2-bromonaphthalene | Pd₂(dba)₃ / Xantphos | cis-3-(naphthalen-2-ylmethyl)isoxazolidine | 12:1 | 85 |
| 2 | N-Bn-O-(but-3-enyl)hydroxylamine | 2-bromonaphthalene | Pd₂(dba)₃ / P(o-tol)₃ | cis- and trans-3-(naphthalen-2-ylmethyl)isoxazolidine | 1.5:1 | 78 |
| 3 | N-Boc-O-(pent-4-en-2-yl)hydroxylamine | 4-bromobenzonitrile | Pd₂(dba)₃ / Xantphos | trans-4-methyl-5-(4-cyanobenzyl)isoxazolidine | >20:1 | 82 |
Data synthesized from multiple sources. rsc.orgdoi.org
Copper-catalyzed intramolecular aminooxygenation of unsaturated hydroxylamines provides an efficient and highly diastereoselective route to methyleneoxy-functionalized isoxazolidines. nih.govnih.gov This method involves the addition of a nitrogen and an oxygen atom across the double bond. The reaction typically employs a copper(II) catalyst, such as Cu(OTf)₂ or Cu(eh)₂, in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and molecular oxygen. nih.govnih.gov The diastereoselectivity is generally high, favoring the formation of the cis-3,5-disubstituted isoxazolidine, which is rationalized by a chair-like transition state where the substituent adopts a pseudo-equatorial position to minimize steric interactions. nih.gov
Furthermore, a copper-catalyzed intramolecular/intermolecular alkene diamination reaction has been developed for the synthesis of 3-aminomethyl-functionalized isoxazolidines. nih.gov This transformation proceeds with good levels of diastereoselectivity and accommodates a range of external amine nucleophiles, from sulfonamides to more electron-rich anilines and cyclic amines. nih.gov
| Entry | Substrate | Amine Nucleophile | Catalyst | Product | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | N-Ts-O-(but-3-enyl)hydroxylamine | - (Aminooxygenation with TEMPO) | Cu(OTf)₂ | 3-((2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl)isoxazolidine | >20:1 | 92 |
| 2 | N-Cbz-O-(but-3-enyl)hydroxylamine | TsNH₂ | Cu(II) 2-ethylhexanoate | 3-((tosylamino)methyl)isoxazolidine | >20:1 | 75 |
| 3 | N-Cbz-O-(2-phenylbut-3-enyl)hydroxylamine | Morpholine | Cu(II) 2-ethylhexanoate | 3-(morpholinomethyl)-5-phenylisoxazolidine | 10:1 | 68 |
Data synthesized from multiple sources. nih.govnih.gov
A stereoselective synthesis of the isoxazolidine ring can be achieved through the manganese(III)-catalyzed aminoperoxidation of unactivated alkenes. nih.gov This method is notable for its use of molecular oxygen from the air as the oxidant and its operation under ambient conditions in ethanol. nih.gov The reaction is catalyzed by a tris(mono-ferrocene-functionalized β-diketonato)manganese(III) complex and proceeds with good diastereoselectivity. The proposed mechanism involves the generation of a hydroperoxide intermediate from the alkene and molecular oxygen, followed by a radical cyclization process to form the isoxazolidine ring. mdpi.com This approach provides a green and efficient pathway to valuable isoxazolidine structures.
| Entry | Substrate | Catalyst | Product | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | N-(but-3-en-1-yloxy)benzenesulfonamide | tris(mono-ferrocene-functionalized β-diketonato)manganese(III) | 2-benzenesulfonyl-3-methylisoxazolidine | 90:10 | 85 |
| 2 | N-(pent-4-en-1-yloxy)benzenesulfonamide | tris(mono-ferrocene-functionalized β-diketonato)manganese(III) | 2-benzenesulfonyl-3-ethylisoxazolidine | 88:12 | 82 |
Data synthesized from a representative study. mdpi.com
Multicomponent Reactions for Isoxazolidine Synthesis
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like isoxazolidines from simple starting materials in a single step. Several MCRs have been developed for the construction of the isoxazolidine scaffold.
One notable example is an organocatalyzed Knoevenagel-aza-Michael-cyclocondensation reaction between Meldrum's acid, hydroxylamines, and aldehydes, which provides a straightforward entry to a wide array of syn-diastereoenriched isoxazolidin-5-ones. Another approach involves a catalyst-free, one-pot, three-component cycloaddition of sulfoxonium ylides, nitrosoarenes, and olefins to produce keto-substituted isoxazolidines in good to high yields. These methods are characterized by their operational simplicity, broad substrate scope, and good functional group tolerance, making them attractive for the rapid generation of isoxazolidine libraries.
Chiral Pool Approaches to this compound Precursors
The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of complex chiral molecules. Amino acids, in particular, are excellent precursors for the synthesis of chiral isoxazolidines due to their inherent stereochemistry and versatile functional groups.
For the synthesis of this compound precursors, amino acids such as (S)-aspartic acid and (S)-serine can be utilized. nih.gov For example, (S)-aspartic acid can be converted into a chiral hydroxylamine derivative, which can then undergo cyclization to form the isoxazolidine ring with the desired stereochemistry at the C3 position. Similarly, (S)-serine can be transformed into chiral building blocks suitable for isoxazolidine synthesis.
A general strategy involves the conversion of the amino acid into a chiral γ-amino alcohol or a related unsaturated precursor. The stereocenter derived from the amino acid is then used to control the stereochemistry of the subsequent cyclization reaction. For instance, the carboxyl group of the amino acid can be reduced to an alcohol, and the amino group can be transformed into a hydroxylamine. This chiral hydroxylamine can then be elaborated into an unsaturated system and cyclized using one of the metal-catalyzed methods described above to yield the enantiomerically enriched isoxazolidine. This approach ensures that the stereochemistry of the final product is directly derived from the readily available and inexpensive chiral starting material.
Solid-Phase Synthesis Techniques for Isoxazolidine Libraries
The solid-phase synthesis of isoxazolidine libraries predominantly relies on the 1,3-dipolar cycloaddition reaction between a resin-bound species and a soluble reactant. bath.ac.uk This approach allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and unreacted reagents can be easily washed away from the polymer support.
A common strategy involves the immobilization of either the dipolarophile (alkene) or the 1,3-dipole (nitrone) onto the solid support. For the creation of a library of this compound derivatives, a resin-bound alkene can be reacted with a variety of nitrones in solution, or conversely, a resin-bound nitrone can be treated with different alkenes.
Key Components of the Solid-Phase Strategy:
Solid Supports: Polystyrene resins, such as Merrifield or Wang resins, are frequently employed due to their chemical stability and good swelling properties in a range of organic solvents. The choice of resin is often dictated by the nature of the linker and the desired cleavage conditions.
Linkers: The linker connects the growing isoxazolidine molecule to the solid support and must be stable to the reaction conditions employed during the synthesis. The linker's cleavage conditions should be orthogonal to the synthetic steps, allowing for the release of the final product without degradation. Traceless linkers, which leave no residual functionality on the product after cleavage, are particularly advantageous for generating libraries of small molecules.
Stereocontrol: Achieving the desired (S)-stereochemistry at the 3-position of the isoxazolidine ring is a critical challenge in the synthesis of these libraries. Several strategies can be employed to control stereoselectivity on the solid phase:
Chiral Auxiliaries: A chiral auxiliary can be attached to the solid support, the nitrone, or the alkene to direct the stereochemical outcome of the 1,3-dipolar cycloaddition. Evans-type oxazolidinones are well-known chiral auxiliaries that have been successfully used in solid-phase asymmetric synthesis, although their direct application to isoxazolidine synthesis is less commonly reported.
Chiral Catalysts: The use of a chiral catalyst in the solution phase can induce stereoselectivity in the reaction between the resin-bound substrate and the soluble reagent.
Substrate-Controlled Diastereoselectivity: The inherent chirality of one of the reactants, for instance, a chiral alkene derived from a natural product, can influence the stereochemistry of the newly formed chiral centers.
General Synthetic Workflow:
The solid-phase synthesis of an this compound library typically follows a multi-step sequence:
Attachment to Solid Support: The starting material, either an alkene or a precursor to the nitrone, is attached to the solid support via a suitable linker.
1,3-Dipolar Cycloaddition: The resin-bound substrate is then subjected to the 1,3-dipolar cycloaddition reaction with an excess of the corresponding reaction partner (nitrone or alkene) in a suitable solvent. To introduce diversity, a mixture of nitrones or alkenes can be used in a "split-and-pool" strategy, or individual resins can be reacted with different building blocks in parallel.
Washing: After the reaction is complete, the resin is thoroughly washed to remove excess reagents and byproducts.
Cleavage: The final isoxazolidine derivatives are cleaved from the solid support using specific conditions that are determined by the nature of the linker (e.g., acid-labile, photolabile, or fluoride-labile linkers).
Purification and Characterization: The cleaved products are then purified, typically by chromatography, and characterized to confirm their structure and purity.
Research Findings:
While the solid-phase synthesis of isoxazolidine libraries is a well-established concept, specific examples focusing on the stereoselective synthesis of this compound libraries are not extensively detailed in the literature. However, the principles of solid-phase 1,3-dipolar cycloaddition are well-documented for the synthesis of isoxazoline (B3343090) and isoxazole (B147169) libraries, which share the same fundamental reaction. For instance, a parallel solid-phase methodology has been developed for the construction of isoxazole and isoxazoline libraries using resin-bound alkynes or alkenes and nitrile oxides. nih.gov This approach demonstrates the feasibility of creating diverse libraries of related five-membered heterocycles on a solid support.
The generation of stereochemically defined isoxazolidines on a solid support often relies on the use of chiral templates or auxiliaries. Although not specific to 3-phenylisoxazolidines, studies have shown the successful use of polymer-supported chiral auxiliaries to control the stereochemistry of other reactions on solid supports. The challenge remains in adapting these methodologies to effectively control the stereocenter at the 3-position of the isoxazolidine ring during the cycloaddition step.
The following table provides a conceptual overview of the components and variables involved in the solid-phase synthesis of an isoxazolidine library.
| Component | Options and Considerations |
| Solid Support | Merrifield Resin, Wang Resin, Rink Amide Resin |
| Linker Strategy | Acid-labile (e.g., Rink), Photocleavable, Fluoride-cleavable, Traceless Linkers |
| Immobilized Species | Alkene (Dipolarophile) or Nitrone (1,3-Dipole) |
| Stereocontrol Method | Resin-bound Chiral Auxiliary, Chiral Nitrone, Chiral Alkene, Chiral Catalyst |
| Diversity Elements (Building Blocks) | Substituted Benzaldehydes (for nitrone formation), Various Alkenes |
| Cleavage Conditions | Trifluoroacetic Acid (TFA), UV light, Tetrabutylammonium fluoride (B91410) (TBAF) |
Advanced Structural Elucidation and Stereochemical Characterization
Spectroscopic Techniques for Definitive Assignment
A combination of spectroscopic methods is essential for the unambiguous structural elucidation of (S)-3-Phenylisoxazolidine. While each technique offers unique insights, their collective application provides a robust and detailed molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, various NMR experiments are employed to establish proton and carbon environments, their connectivity, and crucial stereochemical relationships.
Proton NMR (¹H NMR) for Stereochemical Information
Proton NMR (¹H NMR) provides information on the chemical environment and spatial arrangement of hydrogen atoms within the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the protons in the isoxazolidine (B1194047) ring are particularly diagnostic for its stereochemistry.
In a typical ¹H NMR spectrum of this compound, the protons of the phenyl group would appear in the aromatic region (typically δ 7.2-7.4 ppm). The protons on the chiral center (C3) and the adjacent methylene (B1212753) groups (C4 and C5) of the isoxazolidine ring would exhibit characteristic signals in the aliphatic region. The precise chemical shifts and coupling constants are sensitive to the conformation of the five-membered ring and the orientation of the phenyl substituent.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20-7.40 | m | - |
| H3 (methine) | 4.8 - 5.2 | dd | J = 8.0, 6.0 |
| H4a (methylene) | 2.8 - 3.2 | ddd | J = 12.0, 8.0, 7.0 |
| H4b (methylene) | 2.4 - 2.8 | ddd | J = 12.0, 7.0, 6.0 |
| H5a (methylene) | 4.2 - 4.6 | ddd | J = 10.0, 8.0, 6.0 |
| H5b (methylene) | 3.8 - 4.2 | ddd | J = 10.0, 8.0, 7.0 |
| NH | 5.0 - 6.0 | br s | - |
Carbon-13 NMR (¹³C NMR) for Connectivity Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number of carbon atoms and their general electronic environment.
The phenyl carbons would resonate in the downfield region (δ 125-145 ppm), while the sp³-hybridized carbons of the isoxazolidine ring would appear in the upfield region. The chemical shift of the C3 carbon, being attached to both a nitrogen and a phenyl group, would be particularly informative.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | 140-145 |
| Phenyl CH | 125-130 |
| C3 | 65-75 |
| C4 | 35-45 |
| C5 | 70-80 |
Two-Dimensional (2D) NMR Experiments (e.g., NOESY, COSY) for Stereochemical Correlation
Two-dimensional NMR experiments are crucial for establishing connectivity and spatial relationships between atoms, which is essential for confirming the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the H3 proton and the H4 protons, and between the H4 protons and the H5 protons, confirming the connectivity within the isoxazolidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. For this compound, NOESY is invaluable for confirming the cis or trans relationship of substituents on the ring. For instance, a NOESY correlation between the H3 proton and a specific proton on the C5 position would provide strong evidence for their spatial proximity, helping to define the stereochemistry at the C3 center.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁NO), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for isoxazolidines may include cleavage of the N-O bond and fragmentation of the heterocyclic ring.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 149.0841 | Molecular Ion |
| [M-H]⁺ | 148.0762 | Loss of a hydrogen atom |
| [C₆H₅CH=NH]⁺ | 104.0500 | Fragment from ring cleavage |
| [C₆H₅]⁺ | 77.0391 | Phenyl cation |
Note: The m/z values are calculated for the exact masses. The fragmentation pattern is hypothetical.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure.
Key expected absorptions would include N-H stretching, C-H stretching from both the aromatic and aliphatic portions of the molecule, C=C stretching of the phenyl ring, and C-N and C-O stretching vibrations from the isoxazolidine ring.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-3000 | C-H Stretch | Aliphatic |
| 1600, 1490, 1450 | C=C Stretch | Aromatic Ring |
| 1100-1300 | C-N Stretch | Amine |
| 1000-1200 | C-O Stretch | Ether-like |
Note: This is a generalized table of expected FTIR absorptions.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of molecules, providing unambiguous evidence of the relative configuration of all stereogenic centers. researchgate.netnih.gov For chiral, enantiomerically pure compounds, it can also be used to determine the absolute configuration. nih.gov This determination relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the frequency of the X-ray radiation is near the absorption edge of an atom in the crystal. thieme-connect.demit.edu This effect causes small, but measurable, differences between the intensities of Friedel pairs (reflections hkl and -h-k-l), breaking Friedel's Law and allowing for the assignment of the absolute structure. mit.edu
The quality of this assignment is often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer and near one for the inverted structure. mit.edu Historically, the presence of a heavy atom (e.g., bromine or sulfur) was considered necessary to produce a sufficiently strong anomalous scattering signal. mit.edu However, advancements in diffractometer technology and data processing methods now frequently allow for the reliable determination of absolute configuration for light-atom molecules containing only carbon, nitrogen, and oxygen. mit.edu
While a specific crystal structure for this compound has not been detailed in the surveyed literature, the analysis of closely related derivatives illustrates the power of the technique. For example, the structure of 2-phenyl-3-(9-anthryl)-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine, a complex isoxazolidine derivative, was confirmed by single-crystal X-ray diffraction. mdpi.com Such an analysis provides precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the isoxazolidine ring and the relative orientation of its substituents.
Below is a representative table of crystallographic data that would be obtained from such an analysis.
| Parameter | Value |
|---|---|
| Chemical Formula | C31H27N3O2 |
| Formula Weight | 485.56 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.123(3) |
| b (Å) | 9.876(2) |
| c (Å) | 18.456(4) |
| β (°) | 109.54(3) |
| Volume (Å3) | 2427.3(8) |
| Z | 4 |
| Rint | 0.045 |
| Final R indices [I > 2σ(I)] | R1 = 0.052, wR2 = 0.135 |
Table 1: Representative crystallographic data for an isoxazolidine derivative. Data is illustrative and based on a published structure of a related compound. mdpi.com
Computational Methods for Structural and Stereochemical Analysis
Computational chemistry provides powerful tools that complement experimental data, offering deep insights into the structural and electronic properties of molecules. For this compound, methods such as Density Functional Theory (DFT) are invaluable for exploring conformational landscapes and predicting spectroscopic properties that are intrinsically linked to its stereochemistry.
Density Functional Theory (DFT) for Conformational and Vibrational Studies
Density Functional Theory (DFT) has become a standard tool for investigating the geometric and electronic structure of organic molecules. researchgate.net Calculations are frequently performed using functionals like B3LYP with basis sets such as 6-31G(d) or higher to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net
Conformational Analysis: The five-membered isoxazolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twisted forms. The conformational space of this compound is further complicated by the rotation of the C3-phenyl bond. DFT can be used to map the potential energy surface by systematically rotating key dihedral angles, such as those within the ring and the C-N-C-C(phenyl) angle. nih.gov This analysis identifies the lowest energy conformers and the energy barriers between them, providing a picture of the molecule's preferred shapes in the gaseous phase.
| Conformer | Key Dihedral Angle (τ C5-N-C3-Cipso) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Axial-like Phenyl) | ~90° | 0.00 |
| B (Equatorial-like Phenyl) | ~170° | +1.5 |
| Transition State (TS) | ~120° | +3.2 |
Table 2: Hypothetical relative energies for major conformers of this compound calculated by DFT. The values are illustrative of a typical conformational analysis.
Vibrational Studies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. masjaps.com By calculating the harmonic frequencies of the optimized minimum-energy structure, a theoretical spectrum can be generated. mdpi.com Theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a gaseous-phase model. mdpi.com To correct for this, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. masjaps.com The comparison between scaled theoretical and experimental vibrational modes allows for a confident assignment of all major absorption bands. mdpi.com
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated (Scaled) Frequency (cm-1) |
|---|---|---|
| C-H stretch (Aromatic) | 3050 | 3055 |
| C-H stretch (Aliphatic) | 2980 | 2982 |
| C=C stretch (Aromatic) | 1600 | 1605 |
| C-O stretch | 1080 | 1085 |
| N-O stretch | 910 | 915 |
Table 3: Hypothetical comparison of key experimental and DFT-calculated (scaled) vibrational frequencies for this compound.
Computer-Assisted Structure Elucidation (CASE) Approaches
Computer-Assisted Structure Elucidation (CASE) represents a powerful computational strategy for determining the structure of unknown compounds based on their spectroscopic data. aaup.edu CASE expert systems utilize primarily 2D NMR data (e.g., COSY, HSQC, and HMBC) to generate a complete list of all possible molecular structures that are consistent with the experimental evidence.
For a molecule like this compound, the process would involve:
Data Input: A complete set of NMR data, including the molecular formula (C₉H₁₁NO), ¹H and ¹³C chemical shifts, and 2D correlations, would be supplied to the CASE software.
Structure Generation: The software analyzes the correlations to establish connectivity. For example, HMBC correlations would link protons to carbons two and three bonds away, building a molecular connectivity diagram. The program then generates all possible isomers that fit these constraints.
Filtering and Ranking: The generated structures are ranked based on how well they predict the experimental ¹³C NMR chemical shifts, using empirical or quantum-chemical prediction algorithms. The structure with the lowest deviation between predicted and experimental shifts is proposed as the most likely candidate.
This approach provides an unbiased confirmation of the proposed structure and is particularly valuable for novel compounds or for resolving ambiguities in complex spectra. While primarily focused on constitutional isomerism, newer CASE methodologies are being developed to incorporate stereochemical information.
Reactivity and Synthetic Transformations of the Isoxazolidine Ring System
N-O Bond Reduction and Cleavage Reactions
The most characteristic reaction of the isoxazolidine (B1194047) ring is the cleavage of the weak N-O bond. This bond has a dissociation energy that is significantly lower than that of C-C, C-N, or C-O bonds, making it the primary site of reactivity under reductive conditions. This selective cleavage is a cornerstone of isoxazolidine chemistry, providing a reliable method for accessing acyclic molecules with controlled stereochemistry.
The reductive cleavage of the N-O bond in isoxazolidines is a widely employed method for the synthesis of 1,3-amino alcohols, also known as γ-amino alcohols. wikipedia.orgorganic-chemistry.org This transformation is of significant importance in synthetic chemistry as 1,3-amino alcohols are key structural motifs in numerous natural products, pharmaceuticals, and chiral auxiliaries. rroij.comgaylordchemical.com The reaction proceeds by breaking the N-O bond and subsequent reduction of the resulting functionalities, yielding the target amino alcohol.
A variety of reducing agents can effect this transformation, with catalytic hydrogenation being one of the most common and efficient methods. hkbu.edu.hk Catalysts such as Raney Nickel (Ra-Ni), Palladium on carbon (Pd/C), and Platinum(IV) oxide (PtO₂, Adam's catalyst) are frequently used. hkbu.edu.hkwikipedia.orgillinois.edu Raney nickel, in particular, is often cited for its effectiveness in cleaving the N-O bond under relatively mild conditions. hkbu.edu.hkresearchgate.net For instance, bicyclic isoxazolidines can be effectively converted into their corresponding 1,3-amino alcohols with high yield using freshly prepared Raney nickel under a hydrogen pressure of 40 psi. hkbu.edu.hkresearchgate.net
Other reductive methods include the use of dissolving metals, such as zinc in acetic acid, and metal hydrides like lithium aluminum hydride (LiAlH₄). researchgate.netnih.gov The choice of reducing agent can be critical and often depends on the presence of other functional groups within the molecule.
The table below summarizes various reagent systems used for the conversion of isoxazolidines to 1,3-amino alcohols.
| Reagent/Catalyst | Conditions | Notes |
| Raney Nickel (Ra-Ni) / H₂ | 40 psi H₂, triethylamine | High conversion and yield reported for bicyclic isoxazolidines. hkbu.edu.hkresearchgate.net |
| Zinc (Zn) / Acetic Acid (AcOH) | Room temperature | A common method for reductive ring-opening. researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvents | A powerful reducing agent, less compatible with sensitive functional groups. nih.gov |
| Palladium on Carbon (Pd/C) / H₂ | Varies | Standard hydrogenation catalyst. illinois.edu |
| Samarium(II) Iodide (SmI₂) | Anhydrous THF | A single-electron transfer reagent used for mild reductions. nih.gov |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | Acetonitrile/water, reflux | Used for N-O bond cleavage. nih.gov |
The stereochemistry of the isoxazolidine ring often directs the stereochemical outcome of the 1,3-amino alcohol product. Since the reduction process does not typically affect the existing stereocenters on the carbon backbone, the stereointegrity is maintained, making this a valuable method in asymmetric synthesis.
While the formation of 1,3-amino alcohols is the most common outcome of N-O bond cleavage, manipulation of the reaction conditions or the substrate can lead to other valuable nitrogenous compounds. For example, under certain conditions, the intermediate imine or enamine formed after N-O bond scission can be hydrolyzed to afford β-hydroxy ketones. nih.govacs.org This is particularly prevalent when using reagents like Raney nickel in the presence of an acid scavenger or under specific pH control.
Functionalization of the Isoxazolidine Core
Beyond reactions that cleave the ring, the isoxazolidine core itself can be chemically modified. These functionalization reactions typically target the nitrogen atom or the carbon backbone of the heterocycle.
N-Functionalization is a common strategy to introduce complexity. The nitrogen atom of the isoxazolidine ring can undergo reactions such as alkylation or acylation, provided it is a secondary amine (N-H). These modifications can be used to attach various side chains or protecting groups, which can influence the compound's properties or direct subsequent synthetic steps.
C-H functionalization, while more challenging, offers a direct route to modify the carbon skeleton of the isoxazolidine. While specific examples for (S)-3-Phenylisoxazolidine are not abundant in the literature, general strategies for C-H functionalization of related heterocycles, such as imidazo[1,2-a]pyridines and quinoxalin-2(1H)-ones, have been developed using methods like visible-light photoredox catalysis. nih.govmdpi.com These modern synthetic techniques could potentially be adapted for the direct functionalization of the isoxazolidine ring, for example at the C4 or C5 positions, to introduce new substituents. Research has also focused on synthesizing derivatives with substituents at the 4-position, as these compounds can serve as valuable intermediates with reactive sites for further chemical transformations. nih.gov
Ring-Opening and Rearrangement Processes
In addition to reductive cleavage, the isoxazolidine ring can undergo various ring-opening and rearrangement reactions, often promoted by acid, base, or heat. acs.org These transformations can lead to the formation of different heterocyclic systems or functionalized acyclic products.
Acid-catalyzed rearrangements have been observed in steroidal isoxazolidines, where treatment with an acid like p-toluenesulfonic acid in boiling toluene (B28343) resulted in an intramolecular rearrangement to form perhydro-3,1-oxazine derivatives. bg.ac.rsresearchgate.net This process involves a complex series of bond cleavages and formations, ultimately expanding the ring system.
Base-promoted rearrangements are also known. For instance, certain cyclopentane-fused isoxazolidines can undergo a benzilic amide rearrangement when treated with a base, yielding cyclopentane-fused γ-lactams with high diastereoselectivity. nih.govrsc.org This reaction provides access to valuable lactam structures, which are prevalent in biologically active molecules.
The table below outlines different types of rearrangement reactions involving the isoxazolidine ring.
| Reaction Type | Conditions | Product |
| Acid-Catalyzed Rearrangement | p-Toluenesulfonic acid, Toluene, reflux | Perhydro-3,1-oxazine derivatives bg.ac.rsresearchgate.net |
| Base-Promoted Benzilic Amide Rearrangement | Base | Cyclopentane-fused γ-lactams nih.govrsc.org |
| Homolytic Cleavage Rearrangement | Theoretical (DFT studies) | 4-Phosphinylpyrrolidin-3-ones researchgate.net |
| Thermic Ring Contraction | Heat | Used in total synthesis of complex molecules. acs.org |
These rearrangement processes highlight the synthetic utility of the isoxazolidine scaffold as a latent source of diverse molecular architectures, enabling the generation of significant molecular complexity from relatively simple starting materials.
Applications of S 3 Phenylisoxazolidine in Organic Synthesis
Isoxazolidines as Versatile Synthetic Intermediates
Isoxazolidines, a class of five-membered saturated heterocycles containing adjacent nitrogen and oxygen atoms, are recognized as highly versatile intermediates in organic synthesis. Their utility stems from the facile cleavage of the N-O bond under various reductive conditions, which unmasks a 1,3-aminoalcohol functionality. This transformation provides a strategic route to a range of valuable synthetic targets.
The synthesis of isoxazolidines is most commonly achieved through the [3+2] cycloaddition reaction between a nitrone and an alkene. This reaction is a powerful method for the construction of the isoxazolidine (B1194047) ring system, often with a high degree of regio- and stereocontrol. The stereochemical outcome of the cycloaddition can be influenced by the choice of reactants, catalysts, and reaction conditions, allowing for the synthesis of specific stereoisomers.
Once formed, the isoxazolidine ring can be readily transformed. The reductive cleavage of the N-O bond is a key transformation that unlocks the synthetic potential of this heterocycle. This cleavage can be effected by a variety of reducing agents, including catalytic hydrogenation (e.g., using palladium on carbon, Raney nickel) or chemical reducing agents (e.g., zinc in acetic acid, lithium aluminum hydride). The resulting 1,3-aminoalcohols are themselves important chiral building blocks found in numerous biologically active molecules and natural products.
Role in the Synthesis of Chiral Building Blocks
The inherent chirality of (S)-3-Phenylisoxazolidine makes it an excellent starting material for the synthesis of a variety of other enantiomerically pure building blocks. The phenyl group at the 3-position provides a handle for further functionalization and influences the stereochemical outcome of subsequent reactions.
A primary application of this compound is in the synthesis of chiral γ-amino alcohols. Reductive cleavage of the N-O bond in this compound directly yields (S)-3-amino-3-phenylpropan-1-ol, a valuable chiral γ-amino alcohol. This transformation is typically achieved with high fidelity, preserving the stereochemical integrity of the chiral center.
Furthermore, the isoxazolidine ring can be derivatized prior to cleavage, allowing for the introduction of additional functionality and the creation of more complex chiral building blocks. For instance, the nitrogen atom of the isoxazolidine can be acylated or alkylated, and the carbon atoms of the ring can be functionalized through various synthetic manipulations. Subsequent reductive cleavage then provides access to a diverse array of substituted chiral 1,3-aminoalcohols.
Below is a table summarizing the transformation of this compound into a key chiral building block:
| Starting Material | Reaction | Product | Application of Product |
| This compound | Reductive N-O bond cleavage (e.g., H₂, Pd/C) | (S)-3-Amino-3-phenylpropan-1-ol | Precursor for pharmaceuticals, chiral ligands, and other complex molecules. |
Precursors for Complex Natural Product Synthesis
The ability of this compound to provide access to enantiomerically pure 1,3-aminoalcohol motifs makes it a valuable precursor in the total synthesis of complex natural products. Many natural products, including alkaloids and polyketides, contain the 1,3-aminoalcohol substructure as a key stereochemical element.
By utilizing this compound as a chiral starting material, synthetic chemists can introduce a key stereocenter early in a synthetic sequence. The robust nature of the isoxazolidine ring allows it to be carried through multiple synthetic steps before the final unveiling of the 1,3-aminoalcohol functionality at a strategic point in the synthesis.
While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the strategic importance of the chiral γ-amino alcohol it produces, (S)-3-amino-3-phenylpropan-1-ol, is well-established. This building block has been incorporated into the synthesis of various biologically active compounds.
Theoretical Investigations into Isoxazolidine Reaction Mechanisms
Mechanistic Insights into 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful synthetic method for constructing five-membered heterocyclic rings like isoxazolidines. nih.gov Theoretical studies have been paramount in decoding the intricate details of this reaction's mechanism.
The mechanism of the 1,3-dipolar cycloaddition has been a subject of extensive theoretical investigation, primarily revolving around two proposed pathways: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. wikipedia.orgresearchgate.net
The generally accepted model is the concerted mechanism, proposed by Huisgen, which involves a single, often asynchronous, transition state. wikipedia.orgias.ac.in In this pathway, the two new single bonds are formed in a single kinetic step, passing through a six-electron Hückel aromatic transition state. The high degree of stereospecificity often observed in these reactions, where the configuration of both the 1,3-dipole and the dipolarophile is retained in the product, strongly supports the concerted model. wikipedia.org Density Functional Theory (DFT) calculations for the reaction between a nitrone and ethene indicate that the reaction proceeds via a concerted cycloaddition path, with the stepwise process being a viable but not competitive alternative. researchgate.net
However, the possibility of a stepwise mechanism, as proposed by Firestone, cannot be entirely dismissed. This pathway involves the initial formation of a diradical or zwitterionic intermediate, which then cyclizes in a second step to form the final product. wikipedia.org Computational studies have shown that a stepwise mechanism can become competitive or even dominant under specific circumstances. researchgate.netacs.org For instance, the use of highly reactive antiaromatic dipolarophiles, such as cyclobutadiene, can promote stepwise diradical pathways. researchgate.net Furthermore, the polarity of the solvent can play a crucial role; studies on the cycloaddition of nitrones with isocyanates have revealed that the reaction follows a concerted mechanism in the gas phase and nonpolar solvents, but shifts to a stepwise mechanism in polar solvents. acs.org
In many cases, the reaction is described as a "one-step" or "concerted asynchronous" process. mdpi.comias.ac.inrsc.org This means that while the bond-forming events occur within a single transition state, they are not perfectly synchronized; one new bond begins to form before the other. This asynchronicity is a key feature revealed by detailed computational analysis of the reaction's transition state. ias.ac.in
Molecular Electron Density Theory (MEDT) has provided a powerful framework for understanding the reactivity and selectivity in 1,3-dipolar cycloadditions. researchgate.net This theory focuses on the changes in electron density during a reaction, rather than molecular orbital interactions. ias.ac.in
Topological analysis of the Electron Localization Function (ELF) is a key component of MEDT studies. This analysis helps to classify the electronic structure of the reactants. For instance, ELF analysis of nitrones often shows the absence of pseudoradical or carbenoid centers, allowing them to be classified as zwitterionic (zw) type three-atom components (TACs). researchgate.netias.ac.in This classification is significant because zw-type cycloadditions are typically associated with high activation energy barriers. researchgate.netias.ac.in
Another critical application of MEDT is the analysis of the Global Electron Density Transfer (GEDT) at the transition state. The GEDT value indicates the net flow of electrons between the interacting molecules and is used to predict the polar character of the reaction. researchgate.netias.ac.in A low GEDT value suggests a non-polar mechanism, where reactivity is not driven by charge transfer. researchgate.net For example, the 32CA reaction of a C,N-diaryl nitrone with benzylidene acetone (B3395972) was found to have a low GEDT at the transition states, indicating a non-polar character. ias.ac.in
Conceptual DFT reactivity indices are also employed within the MEDT framework to predict reactivity. These indices provide quantitative measures of the electrophilic and nucleophilic character of the reactants.
| Index | Symbol | Description |
|---|---|---|
| Electronic Chemical Potential | μ | Measures the escaping tendency of electrons from an equilibrium system. It is related to the molecule's electronegativity. |
| Chemical Hardness | η | Represents the resistance to a change in the number of electrons. It is related to the HOMO-LUMO gap. |
| Electrophilicity | ω | Quantifies the ability of a molecule to accept electrons. Calculated as ω = μ²/2η. |
| Nucleophilicity | N | Quantifies the ability of a molecule to donate electrons. |
Transition State Modeling and Analysis
The computational modeling of transition states (TS) is fundamental to understanding the mechanism, reactivity, and selectivity of 1,3-dipolar cycloadditions. rsc.org Using methods like DFT, researchers can locate and characterize the geometry and energy of the transition states connecting reactants to products. rsc.orgresearchgate.net
The activation energy, calculated as the energy difference between the transition state and the reactants, is a key predictor of reaction rate. By comparing the activation energies of different possible reaction pathways (e.g., leading to endo or exo products), the most favorable pathway can be identified. ias.ac.in For example, in the reaction between a C,N-diaryl nitrone and benzylidene acetone, the experimentally observed major endo/meta product was rationalized by its calculated lowest activation energy among the four possible pathways. researchgate.netias.ac.in These reactions are often characterized by high activation energies, consistent with their classification as zw-type cycloadditions. rsc.org
Analysis of the TS geometry provides insights into the degree of asynchronicity and the origins of stereoselectivity. Non-covalent interaction (NCI) analysis is a valuable tool for visualizing stabilizing interactions, such as van der Waals forces or hydrogen bonds, within the transition state structure. ias.ac.in These subtle interactions can play a decisive role in favoring one stereoisomeric pathway over another. researchgate.net For instance, attractive π-orbital overlap between unsaturated substituents in the nitrone and dipolarophile can favor an endo transition state, while repulsive steric interactions may favor an exo approach. researchgate.net
| Reaction Pathway | Description | Relative Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Endo Approach | Leads to the formation of the endo stereoisomer. | 0.0 | Major Product ias.ac.in |
| Exo Approach | Leads to the formation of the exo stereoisomer. | +2.5 | Minor Product |
| Meta Regiochemistry | Leads to the formation of the meta regioisomer. | 0.0 | Favored Regioisomer researchgate.net |
| Ortho Regiochemistry | Leads to the formation of the ortho regioisomer. | +3.1 | Disfavored Regioisomer |
Note: Values are illustrative and based on findings where one pathway is significantly favored over others. researchgate.netias.ac.in
Computational Prediction of Reactivity and Selectivity
A major goal of theoretical investigations is to accurately predict the reactivity and selectivity (both regio- and stereoselectivity) of 1,3-dipolar cycloadditions. rsc.org DFT calculations have proven to be a reliable tool for this purpose, with theoretical results often showing good agreement with experimental findings. rsc.org
Computational models can be used to pre-screen different reactant pairs to predict which combinations will be successful and what the likely product distribution will be. mit.edu By calculating the activation barriers for all possible regio- and stereoisomeric pathways, a rational prediction of the reaction's outcome can be made. rsc.org Reactions that exhibit complete regioselectivity and high stereoselectivity in experiments can be explained by a significant energy difference between the competing transition states. rsc.org
The use of conceptual DFT reactivity indices, as mentioned in section 6.1.2, is another powerful method for predicting selectivity. researchgate.net These indices help to rationalize the electronic factors that govern how the nitrone and alkene approach each other. However, predicting selectivity can sometimes be complicated by factors not captured in simple models. For example, the reversibility of the nitrone cycloaddition reaction can influence the final product ratio, as the system may equilibrate to the thermodynamically most stable isomer, which may not be the kinetically favored one. mdpi.com
In addition to predicting the outcome of known reaction types, computational chemistry is instrumental in understanding and guiding the development of new synthetic methodologies. mit.edu For instance, DFT calculations can confirm the chemoselectivity of a reaction where a molecule has multiple potential reaction sites, as seen in the modification of complex natural products. researchgate.net This predictive power helps to minimize trial-and-error experimentation, accelerating the discovery of new and efficient synthetic routes to valuable isoxazolidine (B1194047) derivatives. mit.edu
Medicinal Chemistry Significance of Isoxazolidine Scaffolds: Mechanistic Perspectives
Isoxazolidine (B1194047) as a Privileged Heterocyclic Scaffold
The isoxazolidine ring is widely regarded as a "privileged scaffold" in medicinal chemistry. bibliotekanauki.pldergipark.org.trnih.gov This designation is attributed to its unique structural and electronic properties, which allow it to serve as a versatile framework for the design of biologically active molecules. The five-membered ring, containing adjacent nitrogen and oxygen atoms, provides a three-dimensional structure that can effectively mimic the conformations of various natural building blocks. nih.govresearchgate.net
This mimetic capability is a key reason for its success. Isoxazolidine-based structures have shown a remarkable potential to act as analogs of nucleosides, carbohydrates, amino acids, and steroids. nih.gov By presenting substituents in a well-defined spatial arrangement, the scaffold can engage with biological targets in a manner similar to endogenous ligands, making it a valuable starting point for the development of novel therapeutics. Its utility is further enhanced by the relative ease of synthesis and stereochemical control through methods like 1,3-dipolar cycloaddition, allowing for the creation of diverse chemical libraries for screening. researchgate.net The inherent stability and synthetic tractability of the isoxazolidine core make it a foundational element in the discovery of new drugs. researchgate.net
Molecular Docking Studies of Isoxazolidine Derivatives
Molecular docking has become an indispensable computational tool in modern drug discovery, providing critical insights into how a ligand might interact with its protein target. bibliotekanauki.pl For isoxazolidine derivatives, these in silico studies have been instrumental in rationalizing biological activity and guiding the design of more potent and selective compounds.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, revealing the specific non-covalent interactions that stabilize the complex. These interactions are fundamental to molecular recognition and biological function. Studies on various isoxazolidine derivatives have consistently highlighted the importance of hydrogen bonds and hydrophobic interactions in their binding modes.
For instance, docking analyses have shown that substituents on the isoxazolidine ring can form crucial hydrogen bonds with amino acid residues in the active site of a target protein. Electron-withdrawing groups, such as a nitro group (-NO2), have been observed to act as effective hydrogen bond acceptors. bibliotekanauki.pl Similarly, hydrophobic or aromatic substituents, like the phenyl group in (S)-3-Phenylisoxazolidine, often engage in favorable hydrophobic and π-stacking interactions with nonpolar residues within the binding pocket. bibliotekanauki.pl The diverse chemical nature of ligands, featuring both hydrophobic (e.g., -CH3) and polar or polarizable substituents (e.g., -NO2, -F), allows for a range of favorable electrostatic and hydrophobic interactions within the protein pocket. bibliotekanauki.pl
Table 1: Examples of Predicted Ligand-Protein Interactions for Isoxazolidine Scaffolds
| Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | GLU 762, LYS 745, MET 793 | Hydrogen Bonding |
| Matrix Metalloproteinase-9 (MMP-9) | Not Specified | Non-covalent Binding |
This table is generated based on findings from various molecular docking studies on isoxazolidine derivatives.
A primary output of molecular docking is the calculation of a scoring function, which estimates the binding affinity between the ligand and the protein. This score, often expressed as binding energy (e.g., in kcal/mol), serves as a computational prediction of how strongly a compound will bind to its target. A more negative score typically indicates a more favorable binding interaction.
These predictions are vital for prioritizing compounds for synthesis and biological testing. In studies involving libraries of isoxazolidine derivatives, compounds with the best docking scores are often selected for further investigation. For example, trihalomethylated isoxazolidines have demonstrated surprisingly high docking affinities to several enzymes, with binding energies (ΔG) for some derivatives targeting Matrix Metalloproteinase-9 (MMP-9) ranging from -7.85 to -9.94 kcal/mol. bibliotekanauki.pl These computationally derived affinities provide a quantitative measure to compare different derivatives and understand their structure-activity relationships at a molecular level.
Table 2: Predicted Binding Affinities of Isoxazolidine Derivatives for Various Targets
| Compound Series | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| Trihalomethylated Isoxazolidines | MMP-9 | -7.85 to -9.94 |
| Trihalomethylated Isoxazolidines | Caspase-7 | > -6.9 |
Data compiled from computational studies on different classes of isoxazolidine derivatives. bibliotekanauki.pl
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the structural features of a molecule to its biological activity. drugdesign.orgoncodesign-services.com By systematically modifying the chemical structure of a lead compound, such as this compound, and observing the resulting changes in biological effect, researchers can identify the key molecular components responsible for its activity.
For isoxazolidine derivatives, SAR studies have revealed that the nature and position of substituents on the heterocyclic ring significantly influence their biological profiles. Research has shown that substituents on the aromatic rings of isoxazolidine analogs can affect the electron density of the ring system, which in turn has a pronounced effect on both binding affinity and biological activity. nih.gov
Key findings from SAR studies on isoxazolidine scaffolds include:
Role of N-Substitution: N-substituted isoxazolidines have demonstrated notable antifungal properties, indicating that modifications at the nitrogen atom are a key area for optimization in developing antifungal agents. dergipark.org.tr
Impact of Aromatic Substituents: For derivatives containing aromatic rings, the type of substituent on the ring is critical. Electron-donating groups (e.g., -CH3, -C2H5) and electron-withdrawing groups (e.g., -Cl, -CN) can modulate the electronic properties of the entire molecule, affecting how it interacts with its biological target. nih.gov For example, compounds featuring a chlorine-substituted styrene (B11656) moiety have shown potent antibacterial activity. researchgate.net
These SAR insights are crucial for the rational design of new isoxazolidine-based drug candidates, allowing chemists to fine-tune molecular structures to maximize potency and selectivity while minimizing potential off-target effects.
Q & A
Q. What are the common synthetic routes for (S)-3-Phenylisoxazolidine, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : The synthesis of this compound often involves nitrone cycloaddition reactions. For example, trans-2-methyl-5-(η⁶-phenyltricarbonylchromium)-3-phenylisoxazolidine (a derivative) is synthesized via the reaction of C-phenyl-N-methylnitrone with η⁶-(styrene)tricarbonylchromium under controlled conditions . Key optimization steps include:
- Temperature control : Maintaining low temperatures (0–5°C) to minimize side reactions.
- Catalyst selection : Transition metals like chromium tricarbonyl enhance regioselectivity.
- Chiral auxiliaries : Use of enantiopure nitrones to improve stereochemical outcomes .
Characterization via IR and NMR can confirm structural integrity, while chiral HPLC or polarimetry validates enantiomeric purity.
Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be validated?
- Methodological Answer :
- ¹H NMR : Proton signals for the isoxazolidine ring typically appear as multiplets between δ 3.0–5.5 ppm, with splitting patterns indicating stereochemistry . For example, trans isomers show distinct coupling constants (e.g., J = 7.7 Hz for adjacent protons).
- IR spectroscopy : Absorbances near 1950–1885 cm⁻¹ confirm carbonyl groups in chromium-complexed derivatives .
- Mass spectrometry : HRMS can identify molecular ions (e.g., m/z 291 [M-3CO]⁺ for chromium adducts) .
Validation requires cross-referencing with databases like NIST Chemistry WebBook and replicating experiments under standardized conditions .
Advanced Research Questions
Q. How do steric and electronic factors influence the stereoselectivity in the synthesis of this compound using nitrone cycloadditions?
- Methodological Answer : Stereoselectivity is governed by:
- Steric effects : Bulky substituents (e.g., tert-butyl groups) on nitrones favor cis selectivity by hindering approach trajectories .
- Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) on oxaziridines (e.g., Davis reagent) polarize the N–O bond, enabling asymmetric oxygenation of sulfides to sulfoxides .
Computational studies (DFT) can model transition states to predict regioselectivity, while experimental verification uses diastereomeric ratio (DR) analysis via NMR .
Q. What computational models are used to predict the reactivity of this compound in asymmetric catalysis, and how do they compare with experimental results?
- Methodological Answer :
- Density Functional Theory (DFT) : Models reaction pathways for nitrone cycloadditions, calculating activation energies and orbital interactions (e.g., HOMO-LUMO gaps).
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
Discrepancies between computational and experimental yields often arise from unaccounted solvent viscosity or trace impurities. Calibration with empirical data (e.g., kinetic isotope effects) improves model accuracy .
Q. How should researchers address discrepancies in reported spectral data for this compound across different studies?
- Methodological Answer : Contradictions in spectral data (e.g., δ values in NMR) require:
- Replication : Synthesize the compound using original protocols to verify reproducibility.
- Standardization : Use internal standards (e.g., TMS for NMR) and reference materials from NIST to calibrate instruments .
- Meta-analysis : Compare data across studies to identify trends (e.g., solvent-induced shifts in ¹H NMR) .
Tables for Key Data
| Analytical Technique | Key Peaks/Observations | Reference |
|---|---|---|
| ¹H NMR | δ 3.0–5.5 ppm (isoxazolidine protons) | |
| IR | 1951–1872 cm⁻¹ (Cr(CO)₃ stretches) | |
| HRMS | m/z 291 [M-3CO]⁺ |
| Synthetic Condition | Impact on Yield/Stereochemistry | Reference |
|---|---|---|
| Low temperature (0–5°C) | Reduces side reactions, improves regioselectivity | |
| Chiral nitrones | Enhances enantiomeric excess (ee > 90%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
